3-(2-Oxoazepan-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxoazepan-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIWUACEPGXDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588403 |

Source

|

| Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505026-81-3 |

Source

|

| Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-(2-Oxoazepan-1-yl)propanoic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(2-Oxoazepan-1-yl)propanoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data from chemical suppliers and peer-reviewed literature to offer a detailed profile of this compound. While experimental data on certain physical properties remain limited, this guide consolidates established information and provides context based on related chemical structures.

Chemical Identity and Molecular Structure

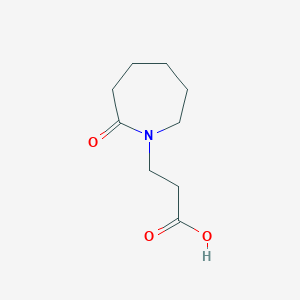

This compound, also known as N-(β-carboxyethyl)-ε-caprolactam, is a derivative of ε-caprolactam, a significant monomer in the polymer industry. Its structure features a seven-membered lactam ring N-substituted with a propanoic acid group. This combination of a cyclic amide and a carboxylic acid moiety imparts specific chemical characteristics relevant to its potential applications.

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 505026-81-3 | |

| Molecular Formula | C₉H₁₅NO₃ | |

| Molecular Weight | 185.22 g/mol | |

| Canonical SMILES | C1CCC(=O)N(CC1)CCC(=O)O |

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | |

| LogP | 0.8637 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Synthesis and Characterization

The synthesis of this compound has been described via the hydrolysis of its corresponding nitrile precursor, N-(β-cyanoethyl)-ε-caprolactam.[1] This synthetic route provides a reliable method for obtaining the target compound.

Synthesis Protocol

The following protocol is adapted from the work of Drăguţan et al. (2002).[1] The process involves the base-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Step-by-step methodology:

-

Reactant Preparation: N-(β-cyanoethyl)-ε-caprolactam (3 g, 26.5 mmol) is used as the starting material. A 5% aqueous solution of sodium hydroxide (45 mL) is prepared as the hydrolysis agent.

-

Reaction Setup: The reactants are combined in a suitable reaction vessel equipped with a reflux condenser.

-

Hydrolysis: The reaction mixture is heated to reflux and maintained at this temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography to ensure the complete consumption of the starting material.

-

Work-up: After the reaction is complete, the mixture is diluted with water.

-

Purification: The product is purified by concentrating the aqueous solution under vacuum after adjusting the pH.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Characterization Data

Characterization of the synthesized this compound has been reported through elemental analysis and infrared spectroscopy.[1]

-

Elemental Analysis: The calculated elemental composition for C₉H₁₅NO₃ is C, 58.36%; H, 8.16%; N, 7.56%. The reported found values are C, 58.5%; H, 8.2%; N, 7.8%.[1]

-

Infrared (IR) Spectroscopy: The reported IR spectrum shows characteristic absorption bands at 2920 cm⁻¹ and 2840 cm⁻¹ (CH₂ stretching), a broad band between 2700-2500 cm⁻¹ (associated OH stretching of the carboxylic acid), and a strong absorption at 1599 cm⁻¹ (C=O stretching).[1]

Experimental Physical Properties

Comprehensive experimental data for the physical properties of this compound are not extensively documented in publicly available literature. The following sections discuss the available information and expected properties based on related compounds.

Melting and Boiling Points

Specific melting and boiling points for this compound have not been found in the surveyed literature. For context, the precursor, N-(β-cyanoethyl)-ε-caprolactam, has a reported melting point of 35.5-36°C.[1] It is anticipated that the carboxylic acid derivative will have a significantly higher melting point due to the potential for strong intermolecular hydrogen bonding.

Solubility

Based on the general properties of N-substituted ε-caprolactam derivatives, this compound is expected to be soluble in water and aromatic hydrocarbons, while being insoluble in alkanes.[1] The presence of the polar carboxylic acid group should enhance its solubility in polar protic solvents.

Thermal Stability

Thermogravimetric analysis of related N-substituted ε-caprolactam derivatives has shown them to be thermally stable up to 250°C, with weight loss primarily attributed to evaporation.[2] It is reasonable to infer that this compound exhibits similar thermal stability.

Conclusion

This compound is a caprolactam derivative for which basic chemical identifiers and a reliable synthesis method are established. While computationally predicted physicochemical properties are available, there is a notable lack of experimentally determined data for key physical properties such as melting point, boiling point, and specific solubility. The information provided in this guide, drawn from existing literature, offers a solid foundation for researchers and professionals working with this compound. Further experimental characterization is warranted to fully elucidate its physical property profile.

References

-

Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. [Link]

-

Drăguţan, V., Drăguţan, I., & Baciu, I. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. [Link]

Sources

An In-depth Technical Guide to 3-(2-Oxoazepan-1-yl)propanoic acid

CAS Number: 505026-81-3 Molecular Formula: C₉H₁₅NO₃ Molecular Weight: 185.22 g/mol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of 3-(2-Oxoazepan-1-yl)propanoic acid. This document provides a detailed examination of its chemical characteristics, a step-by-step synthesis protocol, and an exploration of its potential utility in various scientific domains.

Introduction and Chemical Profile

This compound, also known as N-(β-ε-Caprolactam)propionic acid, is a derivative of ε-caprolactam, a well-established industrial chemical and precursor to Nylon-6[1][2]. The introduction of a propanoic acid moiety onto the nitrogen atom of the caprolactam ring imparts new chemical functionalities, transforming the neutral lactam into a molecule with both amide and carboxylic acid groups. This bifunctional nature opens avenues for its use as a versatile building block in organic synthesis and materials science.

The core structure consists of a seven-membered azepane ring with a carbonyl group at the 2-position, forming the caprolactam lactam. A three-carbon carboxylic acid chain is attached to the ring's nitrogen atom. This structure suggests good solubility in polar organic solvents and aqueous basic solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are computationally derived and provide a baseline for understanding the molecule's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [3][4] |

| Molecular Weight | 185.22 | [3][4] |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.8637 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from ε-caprolactam. The first step involves the cyanoethylation of ε-caprolactam, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid[5].

Step 1: Synthesis of N-(2-Cyanoethyl)-ε-caprolactam

This reaction is a base-catalyzed Michael addition of ε-caprolactam to acrylonitrile. The use of a sodium salt of ε-caprolactam, formed in situ, acts as the nucleophile.

Diagram of the synthesis of N-(2-Cyanoethyl)-ε-caprolactam:

Caption: Synthesis of the intermediate N-(2-Cyanoethyl)-ε-caprolactam.

Step 2: Hydrolysis of N-(2-Cyanoethyl)-ε-caprolactam

The nitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Diagram of the hydrolysis of N-(2-Cyanoethyl)-ε-caprolactam:

Caption: Hydrolysis to the final propanoic acid derivative.

Detailed Experimental Protocol

The following protocol is based on the method described by Cuiban et al.[5].

Materials and Equipment:

-

N-(2-Cyanoethyl)-ε-caprolactam

-

5% aqueous sodium hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-(2-Cyanoethyl)-ε-caprolactam (1 equivalent) and a 5% aqueous solution of sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with deionized water.

-

Purification: The purification of the product would typically involve acidification of the reaction mixture to protonate the carboxylate, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers would then be combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product. Further purification could be achieved by recrystallization or column chromatography.

Potential Applications

While specific applications for this compound are not extensively documented in the literature, its chemical structure suggests several areas of potential utility for researchers.

Building Block in Medicinal Chemistry

The presence of both a lactam and a carboxylic acid functionality makes this molecule an attractive scaffold for the synthesis of more complex molecules. The carboxylic acid can be readily converted to esters, amides, or other derivatives, allowing for the attachment of various pharmacophores. The caprolactam ring provides a conformationally constrained backbone that can be explored for interactions with biological targets.

Polymer and Materials Science

N-substituted caprolactam derivatives have been investigated for their potential as solvents and in polymer synthesis[5][6]. The propanoic acid moiety could be used to incorporate this molecule into polymer chains through condensation polymerization, potentially modifying the properties of existing polymers or creating novel materials.

Pro-drug Development

The carboxylic acid group could be used to link a pharmacologically active molecule, forming a pro-drug. The resulting ester or amide linkage could be designed to be cleaved under specific physiological conditions, releasing the active drug.

Diagram of a potential pro-drug concept:

Sources

- 1. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(2-Oxoazepan-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2-oxoazepan-1-yl)propanoic acid (CAS No. 505026-81-3), a heterocyclic compound of interest in pharmaceutical and chemical research. While direct literature detailing its synthesis is sparse, this document constructs a robust and scientifically-grounded two-step synthetic approach based on well-established chemical principles and analogous transformations reported in peer-reviewed journals and patent literature. The primary pathway involves a base-catalyzed aza-Michael addition of ε-caprolactam to an acrylic acid ester, followed by alkaline hydrolysis of the resulting ester intermediate. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary technical depth to enable the practical synthesis of the target molecule.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a seven-membered lactam ring (azepan-2-one, commonly known as ε-caprolactam) N-substituted with a propanoic acid chain.[1] This structural motif makes it a valuable building block for the synthesis of more complex molecules, potentially serving as a linker or a scaffold in the development of novel therapeutic agents.

The synthesis of this target molecule is most logically approached through a two-stage process. This strategy is predicated on the principles of conjugate addition and ester hydrolysis, two of the most reliable and well-understood transformations in organic chemistry.

The proposed overall synthesis is as follows:

-

Aza-Michael Addition: Reaction of ε-caprolactam with an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) under basic conditions to form the corresponding ester intermediate, methyl/ethyl 3-(2-oxoazepan-1-yl)propanoate.

-

Hydrolysis: Saponification of the ester intermediate using a strong base, followed by acidification to yield the final carboxylic acid product.

This approach is supported by numerous precedents involving the N-alkylation of lactams and the addition of similar nitrogen-containing heterocycles to α,β-unsaturated carbonyl compounds.[2][3]

Synthesis Pathway: Mechanistic Insights and Experimental Design

Stage 1: Aza-Michael Addition of ε-Caprolactam to an Acrylate Ester

The core of this synthesis is the formation of a new carbon-nitrogen bond via an aza-Michael addition. In this reaction, the lactam nitrogen acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene of the acrylate ester.

Caption: Overall two-stage synthesis workflow.

Causality Behind Experimental Choices:

-

Nucleophile Activation: The amide proton of ε-caprolactam is weakly acidic (pKa ≈ 17-18). While the nitrogen is nucleophilic, the reaction with a neutral Michael acceptor like methyl acrylate is slow. Therefore, a base is required to deprotonate the lactam, forming a more potent nucleophilic anion.

-

Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent candidate, as it is strong enough to deprotonate a significant portion of the lactam without promoting unwanted side reactions like the hydrolysis of the acrylate ester. This choice is supported by a similar synthesis of N-substituted quinolinones.[3] Sodium hydride (NaH) or sodium hydroxide (NaOH) could also be used to generate the sodium salt of caprolactam, which is a known effective nucleophile in additions to activated alkenes like acrylonitrile.[2]

-

Michael Acceptor: Methyl or ethyl acrylate are suitable Michael acceptors. They are commercially available and their corresponding esters are readily hydrolyzed in the subsequent step.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended to solubilize the reactants and facilitate the ionic reaction mechanism.

Simplified Reaction Mechanism:

Caption: Mechanism of the aza-Michael addition.

Stage 2: Alkaline Hydrolysis of the Ester Intermediate

The conversion of the intermediate ester, methyl 3-(2-oxoazepan-1-yl)propanoate, to the final carboxylic acid is achieved through saponification. This is a standard and high-yielding reaction.

Causality Behind Experimental Choices:

-

Reaction Type: Base-catalyzed hydrolysis (saponification) is preferred over acid-catalyzed hydrolysis for this substrate. The lactam amide bond could be susceptible to cleavage under harsh acidic conditions, whereas it is generally stable to the basic conditions required for ester hydrolysis.

-

Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, effective, and economical choices for this transformation. They are typically used in excess to ensure complete reaction.

-

Solvent System: A mixture of water and a miscible organic solvent, such as methanol or ethanol, is used. The alcohol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction.[4]

Simplified Reaction Mechanism:

Caption: Mechanism of the alkaline hydrolysis (saponification).

Detailed Experimental Protocols

Disclaimer: These protocols are based on analogous chemical transformations and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of Methyl 3-(2-Oxoazepan-1-yl)propanoate

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| ε-Caprolactam | 113.16 | 11.32 g | 0.10 |

| Methyl Acrylate | 86.09 | 10.33 g (10.8 mL) | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 0.01 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ε-caprolactam (11.32 g, 0.10 mol), potassium carbonate (1.38 g, 0.01 mol), and N,N-dimethylformamide (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add methyl acrylate (10.33 g, 0.12 mol) to the mixture.

-

Heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the starting ε-caprolactam), cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with 200 mL of ethyl acetate. Wash the organic layer with brine (3 x 100 mL) to remove the DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 3-(2-oxoazepan-1-yl)propanoate.

Protocol 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-(2-Oxoazepan-1-yl)propanoate | 199.24 | 10.0 g | 0.05 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 0.075 |

| Methanol | - | 50 mL | - |

| Water | - | 50 mL | - |

| Concentrated HCl (37%) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve methyl 3-(2-oxoazepan-1-yl)propanoate (10.0 g, 0.05 mol) in 50 mL of methanol.

-

In a separate beaker, dissolve sodium hydroxide (3.0 g, 0.075 mol) in 50 mL of water.

-

Add the aqueous NaOH solution to the methanolic solution of the ester with stirring.

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is completely consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound as a white or off-white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating through standard analytical techniques.

-

Reaction Monitoring: The progress of both stages can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times or excessive heat.

-

Intermediate and Product Characterization: The identity and purity of the intermediate ester and the final acid product can be unequivocally confirmed using a suite of standard spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the structural integrity of the molecules, showing the characteristic signals for the lactam ring and the propanoate/propanoic acid side chain.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: Will show the characteristic carbonyl stretching frequencies for the lactam, ester, and carboxylic acid functional groups.

-

-

Purity Assessment: High-performance liquid chromatography (HPLC) can be employed to determine the purity of the final product with high accuracy.

By adhering to these analytical practices, researchers can ensure the reliability and reproducibility of the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a base-catalyzed aza-Michael addition of ε-caprolactam to an acrylate ester, followed by alkaline hydrolysis. This guide provides a detailed and logical framework for executing this synthesis, grounded in established chemical principles and supported by analogous procedures in the scientific literature. The proposed protocols are robust, scalable, and utilize readily available reagents, making this synthesis accessible to a wide range of chemistry laboratories. The successful application of these methods will enable further research into the applications of this interesting heterocyclic building block.

References

-

PubChem. This compound. [Link]

-

Bolocan, I., & Chitanu, G. C. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. [Link]

- Google Patents. Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (CN103508890A).

- Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411-2502.

-

El-Rayes, S. M., Ali, I., Al-Fahemi, J. H., Nafie, M. S., & El-Gazzar, A. R. B. A. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(7), 12345-12355. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Oxoazepan-1-yl)propanoic Acid

Foreword: Navigating the Solubility Landscape of a Novel Caprolactam Derivative

This document is structured to empower you with both the theoretical underpinnings and practical methodologies to confidently assess the solubility of this compound. We will explore its anticipated solubility based on the known behavior of its structural analogs, provide a detailed protocol for empirical determination via the universally recognized shake-flask method, and delve into predictive modeling using Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Physicochemical Profile and Predicted Solubility Behavior

3-(2-Oxoazepan-1-yl)propanoic acid (CAS 505026-81-3) is a derivative of caprolactam, featuring a propanoic acid side chain. Its structure suggests a molecule with both hydrophilic and lipophilic characteristics.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Calculated LogP | 0.8637 | [1] |

| Polar Surface Area | 57.61 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

The calculated LogP of 0.8637 suggests a degree of hydrophilicity. The presence of a carboxylic acid group, a lactam ring, and a flexible alkyl chain contributes to a nuanced solubility profile.

Anticipated Solubility Profile Based on Structural Analogs:

Based on literature concerning N-substituted ε-caprolactam derivatives, a qualitative solubility profile for this compound can be inferred. N-substituted caprolactams are generally soluble in water and aromatic hydrocarbons, but insoluble in alkanes. For instance, N-(β-cyanoethyl)-ε-caprolactam is soluble in water and most organic solvents, with the exception of alkanes, while N-(β-ε-Caprolactam)propionic acid is reported to be soluble in water but insoluble in aromatic and chlorinated hydrocarbons. The parent molecule, caprolactam, is freely soluble in water, methanol, ethanol, and chlorinated hydrocarbons.[2][3]

Given these precedents, the following qualitative solubility is anticipated for this compound:

Table of Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The carboxylic acid and lactam groups can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the molecule should allow for favorable dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene | Sparingly Soluble to Insoluble | The aliphatic and lactam portions may have some affinity, but the polar carboxylic acid group will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane | Sparingly Soluble | The polarity is intermediate, and solubility will depend on the balance of interactions. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a detailed, step-by-step guide for its application to this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount (e.g., 10 mg) of this compound into a series of glass vials. The exact amount should be recorded.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Prepare at least three replicate vials for each solvent.

-

Prepare a blank vial containing only the solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker with precise temperature control (e.g., 25 °C ± 0.5 °C). The choice of temperature is critical as solubility is temperature-dependent.[6]

-

Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5] It is advisable to take samples at different time points (e.g., 24h and 48h) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least one hour to allow for the settling of undissolved solids.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered samples and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered samples by interpolating their peak areas from the calibration curve.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable insights into the solubility of a compound.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like".[7] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solvent is likely to dissolve a solute if their HSP values are similar.

The "distance" (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Caption: Conceptual diagram of Hansen Solubility Parameters.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[9][10] It calculates the chemical potential of a molecule in a liquid phase based on the screening charge density on its surface. This allows for the prediction of solubility without the need for experimental data for the specific solute-solvent system.[11]

The general workflow for using COSMO-RS for solubility prediction involves:

-

Quantum Chemical Calculation: A COSMO calculation is performed for the solute and solvent molecules to determine their surface charge densities.

-

σ-Profile Generation: The surface charge densities are converted into σ-profiles, which are histograms of the charge distribution.

-

Statistical Thermodynamics: The σ-profiles are used in statistical thermodynamic calculations to determine the chemical potentials of the molecules in the liquid phase, from which solubility can be derived.

Conclusion

While experimental solubility data for this compound is currently scarce, this guide provides a comprehensive framework for its determination and prediction. The structural similarity to other N-substituted caprolactams suggests good solubility in polar solvents. For definitive quantitative data, the detailed shake-flask method protocol provided herein is recommended. Furthermore, theoretical models such as Hansen Solubility Parameters and COSMO-RS offer valuable predictive power for solvent screening and formulation development. By employing the methodologies outlined in this guide, researchers can effectively navigate the solubility landscape of this promising molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link].

-

Human Metabolome Database (2023). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link].

- Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63.

-

Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. Retrieved from [Link].

-

iFormulate (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

-

Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

-

SCM (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link].

-

Wikipedia contributors. (2024, December 12). Caprolactam. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

Cheméo (n.d.). N-Acetylcaprolactam. Retrieved from [Link].

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

- Hansen, C. M. (2000). Hansen solubility parameters: a user's handbook.

- Taylor, L. S. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-10.

-

F. S. Pereira, C., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(29), 25359–25368. [Link]

-

iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6930705, 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link].

- Avdeef, A. (2011). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Klamt, A. (2018). Prediction of Solubilities and Partition Coefficients in Polymers Using COSMO-RS.

-

Solubility of Things. (n.d.). Caprolactam. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15685–15694. [Link]

- de Campos, V. E. B., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 263161, 3-(Oxolan-2-yl)propanoic acid. Retrieved from [Link].

- Al-Suwaidan, I. A., et al. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16402687, l-3-Yl)propanoic acid. Retrieved from [Link].

- Al-Suwaidan, I. A., et al. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.

-

FooDB. (2023). Showing Compound propanoate (FDB031132). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238676, 3-(Naphthalen-2-yl)propanoic acid. Retrieved from [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Caprolactam - Wikipedia [en.wikipedia.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. scielo.br [scielo.br]

- 7. iformulate.biz [iformulate.biz]

- 8. youtube.com [youtube.com]

- 9. zenodo.org [zenodo.org]

- 10. scm.com [scm.com]

- 11. approcess.com [approcess.com]

A Guide to the Spectroscopic Characterization of 3-(2-Oxoazepan-1-yl)propanoic Acid

This technical guide provides a detailed exploration of the essential spectroscopic techniques for the structural elucidation and purity assessment of "3-(2-Oxoazepan-1-yl)propanoic acid." Designed for researchers, scientists, and professionals in drug development, this document offers predicted spectroscopic data (NMR, IR, MS), outlines robust experimental protocols, and delves into the scientific rationale behind the data interpretation. Our approach is grounded in established principles of analytical chemistry to ensure the highest degree of scientific integrity and practical utility.

Introduction: The Molecular Blueprint

"this compound" (Molecular Formula: C₉H₁₅NO₃, Molecular Weight: 185.22 g/mol ) is a molecule of interest that incorporates a seven-membered caprolactam ring linked to a propanoic acid chain via a nitrogen atom. The unique arrangement of a cyclic amide (lactam) and a carboxylic acid functional group imparts specific chemical properties that are reflected in its spectroscopic signature. Accurate characterization is paramount for confirming its identity, understanding its chemical behavior, and establishing purity profiles in research and development settings.

This guide will provide a comprehensive, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, coupled with validated experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ (COOH) | 10.0 - 12.0 | broad singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, often exchanging with trace water. |

| Hᵦ (-CH₂-COOH) | 2.65 | triplet | 2H | These protons are adjacent to the carbonyl of the carboxylic acid, leading to a downfield shift. They are split by the adjacent Hγ protons. |

| Hγ (N-CH₂-) | 3.80 | triplet | 2H | These protons are adjacent to the nitrogen atom and are deshielded. They are split by the adjacent Hᵦ protons. |

| H_ε (-CH₂-C=O) | 2.50 | triplet | 2H | These protons are alpha to the lactam carbonyl group, resulting in a downfield shift. They are coupled to the H_ζ protons. |

| H_δ (N-CH₂-) | 3.30 | triplet | 2H | These protons are on the carbon adjacent to the nitrogen within the lactam ring, causing a significant downfield shift. They are coupled to the H_η protons. |

| H_ζ, H_η, H_θ (-CH₂-) | 1.60 - 1.80 | multiplet | 6H | These are the remaining methylene protons of the caprolactam ring, which will appear as a complex, overlapping multiplet in the aliphatic region. |

Diagram 1: Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with key proton groups labeled.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Rationale |

| C=O (Carboxylic Acid) | 178.0 | No signal | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C=O (Lactam) | 175.0 | No signal | The carbonyl carbon of the lactam is also significantly deshielded. |

| N-C H₂ (Ring) | 49.0 | Negative | The carbon adjacent to the nitrogen in the ring is deshielded. |

| N-C H₂ (Chain) | 42.0 | Negative | The carbon in the propanoic acid chain attached to the nitrogen is also deshielded. |

| C H₂-C=O (Ring) | 37.0 | Negative | The carbon alpha to the lactam carbonyl. |

| C H₂-COOH | 32.0 | Negative | The carbon alpha to the carboxylic acid carbonyl. |

| -C H₂- (Ring) | 30.0 | Negative | One of the internal methylene carbons of the lactam ring. |

| -C H₂- (Ring) | 28.0 | Negative | One of the internal methylene carbons of the lactam ring. |

| -C H₂- (Ring) | 23.0 | Negative | One of the internal methylene carbons of the lactam ring. |

Experimental Protocol for NMR Data Acquisition

Diagram 2: NMR Experimental Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of "this compound" will be characterized by the distinct vibrations of its two carbonyl groups and the hydroxyl group of the carboxylic acid.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Broad, Strong | The broadness is due to hydrogen bonding. |

| 2950 - 2850 | C-H (Alkyl) | Stretching | Medium | Characteristic of the methylene groups in the ring and chain. |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong | Typical for a saturated carboxylic acid carbonyl. |

| ~1650 | C=O (Lactam) | Stretching | Strong | The carbonyl of the seven-membered lactam ring. |

| ~1465 | C-H | Bending | Medium | Methylene scissoring vibrations. |

| ~1250 | C-O | Stretching | Strong | Associated with the carboxylic acid C-O bond. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum (typically an average of 16-32 scans).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Predicted Mass Spectrum (ESI)

-

Positive Ion Mode ([M+H]⁺): The expected molecular ion peak would be at an m/z of 186.11, corresponding to the protonated molecule (C₉H₁₆NO₃⁺).

-

Negative Ion Mode ([M-H]⁻): The expected molecular ion peak would be at an m/z of 184.09, corresponding to the deprotonated molecule (C₉H₁₄NO₃⁻).

Plausible Fragmentation Pathways

Fragmentation of the molecular ion can provide confirmation of the structure. A common fragmentation would be the loss of the carboxylic acid group.

Diagram 3: A Plausible ESI+ Fragmentation Pathway

Caption: Predicted fragmentation of the protonated molecule in positive ion ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): If further structural confirmation is needed, perform a product ion scan on the isolated molecular ion to observe its characteristic fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of "this compound." The predicted data and protocols within this guide offer a robust framework for researchers to verify the synthesis of this molecule, assess its purity, and confidently proceed with its application in further scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Unlocking the Therapeutic Potential of 3-(2-Oxoazepan-1-yl)propanoic Acid: A Framework for Biological Activity Exploration

An In-Depth Technical Guide

Executive Summary

3-(2-Oxoazepan-1-yl)propanoic acid (CAS 505026-81-3) is a unique chemical entity combining a caprolactam scaffold with a propanoic acid side chain. Despite its documented synthesis, a significant gap exists in the scientific literature regarding its biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this molecule. By examining the established pharmacological profiles of its core components—the caprolactam ring and the propanoic acid moiety—we construct a scientifically-grounded rationale for investigating its potential antimicrobial, cytotoxic, and enzyme-inhibitory properties. This document outlines a multi-pronged research approach, beginning with in silico predictive modeling, followed by detailed protocols for chemical synthesis and a suite of prioritized in vitro biological assays. The objective is to furnish the scientific community with a robust starting point for a systematic investigation into the bioactivity of this compound, potentially unveiling a novel scaffold for drug discovery.

Introduction to this compound

This compound is an N-substituted derivative of ε-caprolactam. The caprolactam ring is a seven-membered lactam that is a cornerstone of polymer chemistry and has emerged as a privileged scaffold in medicinal chemistry.[1] The N-alkylation with a propanoic acid group introduces a carboxylic acid functionality, which can significantly alter the molecule's physicochemical properties and biological interactions compared to the parent caprolactam.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. This information is critical for designing and interpreting experimental studies.

| Property | Value | Source |

| CAS Number | 505026-81-3 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₅NO₃ | [2][6] |

| Molecular Weight | 185.22 g/mol | [2][6] |

| Topological Polar Surface Area (TPSA) | 57.61 Ų | [2] |

| SMILES | C1CCC(=O)N(CC1)CCC(=O)O | [2] |

Synthesis Pathway

While not commercially available as a standard stock item from major suppliers, its synthesis has been described in the literature. One notable route involves the hydrolysis of N-(β-cyanoethyl)-ε-caprolactam.[7][8] This precursor is synthesized via the cyanoethylation of ε-caprolactam.[7][8] The hydrolysis of the nitrile group to a carboxylic acid provides a direct path to the target compound.

Below is a diagram illustrating the synthetic pathway from ε-caprolactam.

Caption: Synthesis of this compound.

Rationale for Investigating Biological Activity

The absence of direct biological data for this compound necessitates an inferential approach based on its structural components. Both the caprolactam ring and the propanoic acid moiety are present in numerous biologically active compounds.

The Caprolactam Core: A Versatile Pharmacophore

The caprolactam scaffold is not merely a passive structural element; it actively participates in binding to biological targets and serves as a conformationally constrained backbone for presenting functional groups in a defined spatial orientation. Its derivatives have been investigated for a range of therapeutic applications:

-

Enzyme Inhibition: Amino-caprolactam derivatives have been identified as potent gamma-secretase inhibitors, which are of interest in Alzheimer's disease research.[9] Additionally, peptidomimetic compounds incorporating a caprolactam ring have been developed as effective inhibitors of interleukin-1beta converting enzyme (ICE), a key mediator of inflammation.[10]

-

Cytotoxicity: Polyoxometalate-entrapped caprolactam gels have demonstrated cytotoxic effects against squamous cell carcinoma lines, suggesting that the caprolactam matrix can be a vehicle for delivering cytotoxic agents.[11]

The Propanoic Acid Moiety: A Key to Bioactivity

The propanoic acid functional group is a common feature in many pharmacologically active molecules, often contributing to solubility and providing a key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets.

-

Antimicrobial Activity: Various propanoic acid derivatives have demonstrated significant antimicrobial properties. For instance, a series of indole-substituted propanoic acids have been synthesized and shown to possess activity against various bacterial strains. This highlights the potential for the propanoic acid moiety to be part of an effective antibacterial pharmacophore.

Proposed Research Framework for Biological Activity Screening

A systematic investigation is required to elucidate the biological activity profile of this compound. We propose a tiered approach, starting with computational predictions to guide subsequent experimental work.

In Silico Assessment: Predictive Analysis

Before embarking on wet-lab experiments, in silico tools can provide valuable insights into the potential pharmacokinetic (ADMET) properties and likely biological targets of the molecule.[12][13]

Caption: A workflow for the in silico analysis of the target molecule.

Protocol for In Silico ADMET Prediction:

-

Structure Preparation: Obtain the 3D structure of this compound (e.g., from its SMILES string) and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Property Calculation: Submit the optimized structure to a comprehensive ADMET prediction platform (e.g., ADMETlab 2.0, Simulations Plus ADMET Predictor).[13][14]

-

Analysis: Analyze key predicted parameters, including aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential for hepatotoxicity or mutagenicity.[14]

-

Interpretation: Use the predicted ADMET profile to assess the 'drug-likeness' of the compound and identify potential liabilities that may need to be addressed in future medicinal chemistry efforts.

Chemical Synthesis Protocol

The following protocol is adapted from the hydrolysis of the corresponding nitrile precursor.[7][8]

Protocol for Synthesis via Hydrolysis:

-

Reaction Setup: To a solution of N-(β-cyanoethyl)-ε-caprolactam (1 equivalent) in a suitable solvent (e.g., 6M hydrochloric acid), add the acid solution.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to pH ~7.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

Based on the analysis of its structural motifs, we propose prioritizing screening for antimicrobial, cytotoxic, and enzyme-inhibitory activities.

The presence of the propanoic acid moiety suggests potential antimicrobial activity.

Caption: Workflow for assessing antimicrobial activity.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Given the cytotoxic potential of some caprolactam derivatives, a primary screen against cancer cell lines is warranted.[11]

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Future Directions: Structure-Activity Relationship (SAR) Studies

Should initial screening reveal promising activity, subsequent SAR studies will be crucial for lead optimization. The structure of this compound offers several points for chemical modification.

Caption: Key modification sites on the molecular scaffold.

-

Site A (Carboxylic Acid): Esterification or amidation could improve cell permeability and bioavailability.

-

Site B (Alkyl Chain): Varying the length or introducing rigidity (e.g., double bonds) to the propanoic acid chain can probe the optimal geometry for target binding.

-

Site C (Caprolactam Ring): Substitution on the carbon backbone of the caprolactam ring could introduce new interactions with a target protein and modulate the conformational preference of the ring.

Conclusion

This compound represents an underexplored area of chemical space. Based on a comprehensive analysis of its constituent chemical motifs, there is a strong scientific rationale to investigate its potential as a novel antimicrobial, cytotoxic, or enzyme-inhibitory agent. The systematic research framework proposed in this guide, encompassing in silico prediction, chemical synthesis, and a prioritized cascade of in vitro assays, provides a clear and efficient path forward. The elucidation of its biological activity profile could pave the way for the development of a new class of therapeutic agents built upon the versatile N-substituted caprolactam scaffold.

References

-

Bolocan, I., & Musca, G. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63. [Link]

-

National Center for Biotechnology Information. (n.d.). Caprolactam. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Bolocan, I., & Musca, G. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. [Link]

-

Wikipedia. (2023, December 28). Caprolactam. [Link]

-

Wiley Online Library. (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. [Link]

-

Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

Stachel, S. J., et al. (2007). Amino-caprolactam derivatives as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5790-5795. [Link]

-

Li, D., et al. (2023). A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide—A Comparative Study. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Shakeela, K., et al. (2018). Polyoxometalate entrapped caprolactam gels and their cytotoxicity study. Journal of Chemical Sciences, 130(7). [Link]

-

University of Groningen. (2021). Enzyme engineering for sustainable production of caprolactam. [Link]

-

ResearchGate. (2023). A brief prospective of beta-lactam and its biochemical activities. [Link]

-

ResearchGate. (n.d.). Results of the antibacterial activity of Glycine, Caprolactam and... [Link]

-

Bonardi, A., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1,3-Benzoxazol-2-yl)propanoic acid. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Pharmacognosy Journal. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-oxo(214C)propanoic acid. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). β-Lactams from the Ocean. [Link]

-

Wang, Y., et al. (2007). Synthesis and Evaluation of Unsaturated Caprolactams as interleukin-1beta Converting Enzyme (ICE) Inhibitors. Bioorganic & Medicinal Chemistry, 15(3), 1311-1322. [Link]

-

MDPI. (2022). Activity of Natural Substances and n-Undecyl-α/β-l-Fucopyranoside Against the Formation of Pathogenic Biofilms by Pseudomonas aeruginosa. [Link]

-

National Center for Biotechnology Information. (n.d.). l-3-Yl)propanoic acid. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. [Link]

-

Reid, J. M., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. Cancer Growth and Metastasis, 8, 19-31. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Prop-2-enoylphenyl)propanoic acid. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound/CAS:505026-81-3-HXCHEM [hxchem.net]

- 4. This compound CAS#: 505026-81-3 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 505026-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Amino-caprolactam derivatives as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. audreyli.com [audreyli.com]

- 13. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Oxoazepan-1-yl)propanoic Acid: A Versatile Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(2-oxoazepan-1-yl)propanoic acid, a bifunctional molecule poised for significant applications in organic synthesis and drug discovery. We will delve into its synthesis, physicochemical properties, and explore its potential as a versatile building block for the creation of complex molecular architectures and novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this promising intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount. These molecules, possessing two distinct reactive centers, offer an efficient pathway to molecular complexity. This compound, incorporating both a lactam and a carboxylic acid moiety, represents a prime example of such a scaffold. The lactam ring, a prevalent feature in many biologically active compounds, provides a rigid conformational constraint and sites for further functionalization. Simultaneously, the propanoic acid side chain offers a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction. The strategic combination of these two functionalities within a single molecule opens a vast design space for the synthesis of novel compounds with potential applications in areas such as oncology and receptor modulation.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 505026-81-3 | [4] |

| Molecular Formula | C₉H₁₅NO₃ | [4] |

| Molecular Weight | 185.22 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents | [5] |

| SMILES | O=C(O)CCN1C(=O)CCCCC1 | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available ε-caprolactam. This method, adapted from the work of Bolocan et al., involves a Michael addition followed by hydrolysis.[5][6]

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(β-cyanoethyl)-ε-caprolactam [5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactam in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide or potassium tert-butoxide) to the solution. The base acts to deprotonate the caprolactam, forming the more nucleophilic lactamate anion.

-

Michael Addition: Slowly add acrylonitrile to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain a controlled reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). The resulting salts are filtered off.

-

Purification: The solvent is removed under reduced pressure, and the crude N-(β-cyanoethyl)-ε-caprolactam is purified by vacuum distillation.

Step 2: Hydrolysis to this compound [5][6]

-

Hydrolysis Reaction: Reflux the purified N-(β-cyanoethyl)-ε-caprolactam in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).

-

Reaction Monitoring: The hydrolysis is monitored until the nitrile group is fully converted to the carboxylate. This can be followed by IR spectroscopy (disappearance of the nitrile peak).

-

Acidification: After cooling the reaction mixture, carefully acidify with a mineral acid such as hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate to form the desired carboxylic acid.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Applications as a Building Block in Organic Synthesis

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Elaboration of the Carboxylic Acid Moiety

The carboxylic acid functionality serves as a key handle for a wide array of chemical transformations.

-

Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a library of amide derivatives. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.[2][7]

-

Esterification: Reaction with various alcohols under acidic conditions or using esterification agents will yield the corresponding esters. These can be used as protecting groups or as final products with altered pharmacokinetic properties.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different point for further synthetic elaboration.

Modification of the Lactam Ring

The lactam ring, while generally stable, also presents opportunities for synthetic manipulation.

-

α-Functionalization: The carbons alpha to the lactam carbonyl can be functionalized through enolate chemistry, allowing for the introduction of various substituents.

-

Ring-Opening: Under certain conditions, the lactam can be hydrolyzed to the corresponding amino acid, providing a linear scaffold.

Potential in Drug Discovery

While specific examples of this compound in drug candidates are not yet widely reported, the core scaffold is highly relevant. Structurally related propanoic acid derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Various propanoic acid derivatives have been explored as scaffolds for the development of novel anticancer agents.[1][3]

-

Enzyme Inhibitors: The ability to introduce diverse functionality makes this scaffold suitable for targeting the active sites of enzymes. For instance, derivatives of related structures have shown potent inhibition of EGFR.[2][7]

Exemplary Synthetic Pathway

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse molecular scaffolds. The straightforward synthesis from inexpensive starting materials further enhances its appeal for both academic and industrial research. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the development of the next generation of therapeutics.

References

- Shandong Boyuan Pharmaceutical Co Ltd. (2014). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

- S. M. El-Rayes, et al. (2019). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry.

- Bolocan, I., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC, 2002(2), 56-63.

-

El-Sayed, W. M., et al. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(7), 12345-12356. [Link]

-

Bolocan, I., & Smaranda, C. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. [Link]

- Webster, D. C., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194.

- BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)

- Burt, D. G., et al. (2012). Michael addition curing coating system containing adhesion promoter.

-

Tsolaki, E., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3199. [Link]

-

El-Sayed, W. M., et al. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

- Costantini, M., et al. (2024).

-

Wang, Y., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry, 29(9), 2845-2854. [Link]

- Ota, Y., et al. (2020). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Advances, 10(1), 16-24.

- Tsolaki, E., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines.

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3144. [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Obscure: The Case of 3-(2-Oxoazepan-1-yl)propanoic Acid

A comprehensive search of publicly available scientific and chemical literature reveals a significant lack of detailed information regarding the discovery, history, and specific applications of the chemical compound 3-(2-Oxoazepan-1-yl)propanoic acid. While basic chemical identifiers and properties are available, the depth of information required for a technical guide suitable for a scientific audience is not presently in the public domain.

This compound, identified by the CAS Number 505026-81-3, has a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22.[1] It is structurally characterized by a propanoic acid group attached to the nitrogen atom of a 2-oxoazepane (also known as ε-caprolactam) ring.

Despite extensive searches for its discovery, historical development, synthesis protocols, and applications in drug development or other research fields, no specific peer-reviewed articles, patents, or detailed technical documents were found. Chemical supplier databases are the primary source of information, listing it as a commercially available compound, but without context on its origin or use.[1]